An In-depth Technical Guide to the Molecular Structure of Ethyl 3-bromo-5-(trifluoromethyl)benzoate
An In-depth Technical Guide to the Molecular Structure of Ethyl 3-bromo-5-(trifluoromethyl)benzoate
Introduction
Ethyl 3-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique trifecta of functional groups attached to a central benzene ring: a bromine atom, a powerfully electron-withdrawing trifluoromethyl (CF₃) group, and an ethyl ester moiety. This specific arrangement, particularly the 1,3,5- (or meta, meta') substitution pattern, imparts a distinct set of electronic and steric properties that make it a versatile and highly valuable synthetic intermediate. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, synthesis, and chemical reactivity, offering field-proven insights for professionals engaged in advanced chemical synthesis and drug discovery.
Section 1: Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in a chemical system. For Ethyl 3-bromo-5-(trifluoromethyl)benzoate, the interplay between its substituents defines its physical state, solubility, and reactivity.
| Property | Value | Source/Comment |
| IUPAC Name | Ethyl 3-bromo-5-(trifluoromethyl)benzoate | - |
| Molecular Formula | C₁₀H₈BrF₃O₂ | Calculated |
| Molecular Weight | 297.07 g/mol | Calculated from formula[1] |
| CAS Number | 263129-53-7 | (for this specific isomer) |
| Appearance | Colorless to light yellow liquid | Based on similar compounds[2] |
| Boiling Point | ~284 °C at 760 mmHg | Estimated based on isomers[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | General chemical principles |
Molecular Structure Diagram
The spatial arrangement and connectivity of the atoms are fundamental to the molecule's function.
Caption: Standard workflow for Fischer Esterification synthesis.
Step-by-Step Experimental Methodology
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which will serve as both reactant and solvent.
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Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture. [4][5]3. Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
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Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the excess ethanol. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material), and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. If necessary, further purification can be achieved via vacuum distillation or column chromatography.
Core Reactivity and Synthetic Utility
The true value of this molecule lies in its capacity to serve as a versatile scaffold.
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Cross-Coupling Reactions: The bromine atom is a prime functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the precise installation of a wide variety of carbon-carbon and carbon-heteroatom bonds at the C3 position.
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Ester Manipulation: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., with NaOH or LiOH) to revert to the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives.
Section 5: Applications in Drug Development and Materials Science
The structural motifs present in Ethyl 3-bromo-5-(trifluoromethyl)benzoate are highly sought after in modern drug discovery.
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Role of the Trifluoromethyl Group: The CF₃ group is a "super-methyl" group. It is sterically similar to an isopropyl group but possesses unique electronic properties. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability due to its high lipophilicity. [6]Many modern pharmaceuticals incorporate this group to fine-tune their pharmacokinetic and pharmacodynamic profiles. [7]* A Versatile Building Block: As an intermediate, this compound provides a robust platform for building complex molecular architectures. By leveraging the reactivity of the bromine atom through cross-coupling, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The electron-deficient aromatic core also serves as a stable scaffold that is resistant to degradation.
Conclusion
Ethyl 3-bromo-5-(trifluoromethyl)benzoate is more than a simple chemical reagent; it is a strategically designed building block for advanced synthesis. Its molecular structure, characterized by a highly electron-deficient aromatic ring and two distinct, synthetically versatile functional groups (bromo and ester), provides a reliable and predictable platform for creating novel molecules. A thorough understanding of its structural properties, electronic nature, and spectroscopic signature is essential for any researcher aiming to leverage its full potential in the development of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3,5-bis(trifluoromethyl)benzoate. Retrieved from [Link]
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Hu, Y., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. Retrieved from [Link]
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Chemsrc. (n.d.). Ethyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]
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Samant, B. S., & Kabalka, G. W. (2011). A novel catalytic process for trifluoromethylation of bromoaromatic compounds. Chemical Communications, 47, 7236-7238. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]
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Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
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